3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
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Description
“3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid” is a chemical compound with the CAS number 786729-12-2 . It has a molecular weight of 313.37 and a molecular formula of C14H19NO5S .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.37 . The specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .Scientific Research Applications
Structural Analysis and Chemical Properties
- Structural Investigation : A study involving a related compound, characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations, highlighted the significance of intermolecular interactions for stabilizing molecular structures. These interactions include hydrogen bonds and carbonyl contacts, which are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Venkatesan et al., 2016).
Applications in Organic Synthesis and Catalysis
- Synthesis of Amino Acid Derivatives : Research on the enantioselective synthesis of β-alanine derivatives, which are analogs of aromatic amino acids, highlights the utility of related compounds in synthesizing biologically active molecules. This application is pivotal for developing pharmaceuticals and studying biological systems (Arvanitis et al., 1998).
- Asymmetric Synthesis : The use of tert-butylsulfinyl imines demonstrates the versatility of related structures in the asymmetric synthesis of amines. This method is critical for creating compounds with specific chiral properties, essential in drug development and synthetic chemistry (Ellman et al., 2002).
Material Science and Photophysics
- OLED Applications : Research involving sulfur-containing ancillary ligands, similar in structure to the compound of interest, in red iridium(III) complexes demonstrates their potential in organic light-emitting diodes (OLEDs). These findings underscore the relevance of such compounds in developing advanced materials for electronics and photonics (Su & Zheng, 2019).
Environmental and Agricultural Research
- Pest Control in Agriculture : The insecticidal activity of compounds with structural similarities, specifically against vectors of aflatoxigenic fungi in stored peanut and maize, highlights a potential application in protecting crops and ensuring food safety. This research could lead to the development of new, more effective agrochemicals (Nesci et al., 2011).
Properties
IUPAC Name |
(E)-3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-14(2,3)15-21(18,19)12-9-10(6-8-13(16)17)5-7-11(12)20-4/h5-9,15H,1-4H3,(H,16,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIGYXORZPWDMZ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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